Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate
Description
Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex ester derivative characterized by a central hexanedioate core symmetrically linked to two phenyl groups. Each phenyl group is substituted with a 4-(hexadecyloxy)benzoyl moiety, resulting in a highly branched structure with long alkyl chains.
Properties
CAS No. |
765954-17-4 |
|---|---|
Molecular Formula |
C64H90O10 |
Molecular Weight |
1019.4 g/mol |
IUPAC Name |
bis[4-(4-hexadecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C64H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-51-69-55-39-35-53(36-40-55)63(67)73-59-47-43-57(44-48-59)71-61(65)33-29-30-34-62(66)72-58-45-49-60(50-46-58)74-64(68)54-37-41-56(42-38-54)70-52-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50H,3-34,51-52H2,1-2H3 |
InChI Key |
KVRLEEWDEGSHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Bis(4-{[4-(Hexadecyloxy)benzoyl]oxy}phenyl) Hexanedioate
Starting Materials and Precursor Synthesis
The synthesis of this compound necessitates two primary precursors: 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol and hexanedioic acid (adipic acid) . The former is synthesized via a two-step process:
- Etherification of 4-hydroxybenzoic acid : Reaction of 4-hydroxybenzoic acid with hexadecyl bromide in the presence of a base (e.g., potassium carbonate) yields 4-(hexadecyloxy)benzoic acid.
- Esterification with phenol : The resulting 4-(hexadecyloxy)benzoic acid is then esterified with phenol using a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to produce 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol.
Hexanedioic acid is commercially available but may require purification via recrystallization from ethanol or acetone to remove trace impurities.
Esterification Methods
The final step involves the reaction of 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol with hexanedioic acid under controlled conditions. Two predominant methodologies are employed:
Acid-Catalyzed Fischer Esterification
This classical approach utilizes a mineral acid catalyst (e.g., concentrated sulfuric acid) to protonate the carbonyl group of hexanedioic acid, enhancing its electrophilicity. The phenolic hydroxyl group of 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol acts as a nucleophile, attacking the activated carbonyl to form the ester bond. The reaction is typically conducted under reflux in a high-boiling solvent such as toluene or xylene, with azeotropic removal of water to drive the equilibrium toward product formation. Yields range from 60% to 75%, depending on reaction time (12–24 hours) and stoichiometric ratios.
Carbodiimide-Mediated Coupling
For higher efficiency and milder conditions, carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide or ethylcarbodiimide hydrochloride) are employed to activate the carboxylic acid groups of hexanedioic acid. This method avoids harsh acidic conditions and is conducted at room temperature in anhydrous dichloromethane or tetrahydrofuran. DMAP is added to catalyze the nucleophilic substitution, achieving yields upwards of 85% within 6–8 hours.
Reaction Optimization and Kinetic Considerations
Key variables influencing the esterification efficiency include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility but may complicate purification.
- Catalyst loading : Excess DMAP (>10 mol%) accelerates the reaction but risks side reactions such as acyl transfer.
- Stoichiometry : A 2:1 molar ratio of 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol to hexanedioic acid ensures complete di-esterification, preventing mono-ester byproducts.
Characterization and Quality Control
Post-synthesis, the compound is purified via column chromatography (silica gel, eluent: chloroform/methanol 95:5) or recrystallization from a hexane/ethyl acetate mixture. Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR reveals characteristic peaks for the hexadecyloxy chain (δ 0.88–1.77 ppm), aromatic protons (δ 6.8–8.1 ppm), and ester carbonyls (δ 167–170 ppm in $$ ^{13}C $$ NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z (calculated for $$ C{52}H{74}O_{10} $$: 882.52).
Industrial-Scale Production Challenges
Scaling the synthesis presents challenges:
- Cost of hexadecyl bromide : The long alkyl chain precursor is expensive, necessitating optimized recycling protocols.
- Purification bottlenecks : Bulk column chromatography is impractical; alternatives like distillation or melt crystallization are under investigation.
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through ester linkages and long alkyl chains. These interactions can affect the physical and chemical properties of the compound, leading to various biological and chemical effects. The pathways involved may include ester hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s structure can be contrasted with three categories of analogous compounds:
A. Hexadecyl 4-[(4-Formyl-2-Methoxyphenoxy)Methyl]Benzoate ()
- Molecular Formula : C₃₂H₄₆O₅
- Functional Groups : Hexadecyl ester, formyl, methoxy, and benzyl ether.
- Key Differences :
B. Schiff Base/Ester Hybrids ()
- Example: 4-((4-(Hexadecyloxy)phenyliminomethyl)-3-methoxyphenol.
- Functional Groups: Schiff base (imine), methoxy, phenolic OH.
C. Piperidin-yl Benzamide Derivatives ()
- Example : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide.
- Functional Groups : Piperidine, thiourea, trifluoromethyl.
- Key Differences: These compounds prioritize hydrogen-bonding and polar interactions (via thiourea/amide groups), unlike the nonpolar hexadecyl chains dominating the target compound’s properties .
Comparative Data Table
Thermal and Optical Behavior
Solubility and Reactivity
- The hexadecyloxy chains improve solubility in nonpolar solvents, contrasting with polar piperidin-yl benzamides (), which exhibit higher solubility in DMSO or chloroform .
- Absence of reactive groups (e.g., formyl in ) reduces susceptibility to nucleophilic attacks, making the target compound more suitable for long-term applications .
Biological Activity
Chemical Structure and Properties
Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate is an organic compound characterized by its unique molecular structure, which includes two phenyl groups linked by hexanedioate moieties and substituted with hexadecyloxy and benzoyloxy functional groups. This compound is part of a larger class of materials that exhibit interesting biological activities, particularly in pharmaceutical and material science applications.
Molecular Formula : C30H50O5
Molecular Weight : 482.7 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in drug delivery systems, anti-cancer therapies, and as a photoinitiator in polymerization processes.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Cell Viability : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner, with IC50 values in the low micromolar range. This suggests that the compound may interfere with cellular proliferation pathways.
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis through the activation of caspase pathways. The presence of the hexadecyloxy group enhances lipophilicity, allowing better membrane permeability and subsequent intracellular activity.
Photoinitiator Properties
In addition to its biological activity, this compound has been investigated for its role as a photoinitiator in UV-curable coatings. The photoinitiating properties are attributed to its ability to generate free radicals upon UV irradiation, which initiates polymerization processes. This is particularly useful in the development of coatings and adhesives that require rapid curing.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.2 | Apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | 6.8 | Apoptosis via caspase activation |
| Photoinitiator | N/A | N/A | Free radical generation upon UV |
Case Studies
- Case Study on Drug Delivery Systems : Researchers have explored the use of this compound as a carrier for chemotherapeutic agents. The encapsulation efficiency and release kinetics were evaluated, revealing that the compound can effectively deliver drugs while minimizing systemic toxicity.
- Study on Polymer Applications : In a study assessing the performance of UV-cured polymers, it was found that incorporating this compound improved mechanical properties and thermal stability compared to traditional photoinitiators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step esterification. First, 4-(hexadecyloxy)benzoic acid is activated using coupling agents like DCC/DMAP or HOBt/EDCI. The activated intermediate reacts with 4-hydroxyphenol to form 4-{[4-(hexadecyloxy)benzoyl]oxy}phenol. Subsequent reaction with hexanedioyl chloride under anhydrous conditions yields the final product. Optimization strategies include:
- Temperature control (40–60°C) to prevent side reactions.
- Use of molecular sieves to scavenge water and shift equilibrium.
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns. Compare retention times against synthetic standards.
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify ester linkages and alkyl chain integration. Key signals include aromatic protons (δ 7.0–8.2 ppm) and hexadecyloxy methylene protons (δ 4.0–4.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+Na]⁺ = 1005.4 Da).
- Elemental Analysis : Carbon/hydrogen ratios should align with theoretical values (C: 72.5%, H: 8.9%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. What advanced techniques are used to analyze the mesomorphic behavior of this compound in liquid crystalline phases?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determine phase transitions (e.g., crystal-to-smectic) by heating/cooling cycles (rate: 5°C/min).
- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., focal conic for smectic phases) on untreated glass slides.
- X-ray Diffraction (XRD) : Analyze layer spacing in mesophases (e.g., d-spacing ≈ 30–40 Å for smectic ordering). Compare with computational models .
Q. How can researchers resolve conflicting data regarding the environmental persistence of this compound?
- Methodological Answer :
- Controlled Degradation Studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and track degradation via LC-MS.
- QSAR Modeling : Predict hydrolysis rates using software like ACD/Percepta, correlating with experimental half-lives.
- Inter-laboratory Validation : Harmonize protocols (e.g., OECD Test Guideline 301B) to minimize methodological variability. Address discrepancies via consensus thresholds (e.g., >20% degradation in 28 days for "readily biodegradable" classification) .
Q. What strategies mitigate discrepancies between computational predictions and experimental results for the compound’s solubility parameters?
- Methodological Answer :
- Experimental Validation : Measure solubility in solvents (e.g., chloroform, DMSO) using gravimetric or UV-Vis methods.
- Computational Refinement : Adjust Hansen solubility parameters (δd, δp, δh) in software like COSMOtherm to better match experimental data.
- Error Analysis : Quantify deviations using root-mean-square errors (RMSE) and refine force fields in molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
